ZK 168281-d4
CAS No.:
Cat. No.: VC0199251
Molecular Formula: C₃₂H₄₂D₄O₅
Molecular Weight: 514.73
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₃₂H₄₂D₄O₅ |
|---|---|
| Molecular Weight | 514.73 |
Introduction
Chemical Identity and Structure
ZK 168281-d4 is a stable isotope-labeled compound with the molecular formula C32H42D4O5 and a molecular weight of 514.73 g/mol . It contains four deuterium atoms strategically incorporated into the structure of the parent compound ZK 168281. The non-deuterated parent compound (C32H46O5, MW: 510.7 g/mol) is formally named (5Z,7E,22E)-(1S,3R,24R)-25-(carboethoxy-methylene)-26,26-cyclo-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,24-triol .
The chemical structure features:
-
A secosteroid backbone characteristic of vitamin D compounds
-
A cyclopropyl group with four deuterium atoms replacing hydrogen
-
Three hydroxyl groups at the 1, 3, and 24 positions
-
A carboethoxy-methylene moiety at position 25
Table 1: Chemical Properties of ZK 168281-d4
Relationship to Parent Compound ZK 168281
ZK 168281, the non-deuterated parent compound, is a 25-carboxylic ester 1α,25(OH)2D3 analog that functions as a pure vitamin D receptor (VDR) antagonist with a Kd value of 0.1 nM . This high binding affinity makes it a valuable tool in vitamin D research.
The structural relationship between ZK 168281 and its deuterated analog is critical for the latter's use as an internal standard in analytical methods. While maintaining identical chemical properties and chromatographic behavior, the four deuterium atoms create a mass difference of 4 Da, allowing for clear differentiation by mass spectrometry.
Table 2: Comparison of ZK 168281 and ZK 168281-d4
| Feature | ZK 168281 | ZK 168281-d4 | Reference |
|---|---|---|---|
| Molecular Formula | C32H46O5 | C32H42D4O5 | |
| Molecular Weight | 510.7 g/mol | 514.73 g/mol | |
| Pharmacological Activity | VDR antagonist (Kd = 0.1 nM) | Same as parent compound | |
| Primary Use | Research tool for vitamin D pathways | Internal standard in analytical methods | |
| SMILES Notation | [H][C@]1(C@H/C=C/C@HO)CCC@@([H])C3=C\C=C(CC@@HC[C@@H]4O)/C4=C | Modified with deuterium atoms |
Applications in Analytical Chemistry
Role as Internal Standard
ZK 168281-d4 serves as an internal standard in analytical methods, particularly in LC-MS/MS analyses of vitamin D metabolites. Deuterated internal standards are essential for accurate quantification because they:
-
Compensate for matrix effects during sample preparation and analysis
-
Correct for variations in extraction efficiency
-
Account for ionization suppression or enhancement in MS detection
-
Improve precision and accuracy of quantitative measurements
The compound's four deuterium atoms create sufficient mass difference without significantly altering the chemical behavior, making it ideal for this purpose .
Vitamin D Metabolite Analysis
High-throughput LC-MS/MS methods for vitamin D analysis benefit significantly from deuterated internal standards like ZK 168281-d4. These methods can simultaneously measure multiple vitamin D metabolites, including:
-
25-hydroxyvitamin D3 (25OHD3)
-
3-epi-25-hydroxyvitamin D3 (3-epi-25OHD3)
-
24,25-dihydroxyvitamin D3 (24R,25(OH)2D3)
-
1,25-dihydroxyvitamin D3 (1α,25(OH)2D3)
Such comprehensive analyses provide more accurate interpretations of vitamin D status than single-metabolite measurements, particularly important as vitamin D deficiency is increasingly linked to various health problems beyond bone health .
Table 3: Applications of ZK 168281-d4 in Analytical Methods
Analytical Methods and Techniques
LC-MS/MS Methodology
High-throughput LC-MS/MS methods utilizing deuterated standards like ZK 168281-d4 typically involve:
-
Supportive liquid-liquid extraction (SLE) for sample preparation
-
Chromatographic separation of vitamin D metabolites
-
Multiple reaction monitoring (MRM) for specific detection
These methods must address analytical challenges specific to vitamin D metabolites, including:
-
Separation of epimeric forms
-
Resolution of isobaric compounds
Technical Considerations
When using ZK 168281-d4 as an internal standard, several technical factors must be considered:
-
Mass spectrometer settings (MRM transitions, cone voltage, collision energies)
-
Chromatographic conditions for optimal separation
-
Sample extraction procedures
-
Calibration approaches
-
Validation parameters including precision, accuracy, and limits of detection
Table 5: Typical LC-MS/MS Parameters for Methods Using Deuterated Vitamin D Standards
| Parameter | Typical Range/Value | Note |
|---|---|---|
| Column Type | C18 or specialized vitamin D columns | For optimal separation |
| Mobile Phase | Methanol/water with modifiers | Often with formic acid |
| Flow Rate | 0.2-0.5 mL/min | Depends on column dimensions |
| Ionization Mode | Positive ESI | Standard for vitamin D compounds |
| MRM Transition | Compound-specific, typically M+H+ | 4 Da shift from non-deuterated version |
| Sample Volume | 100-500 μL serum/plasma | Method-dependent |
Research Applications
The ability to accurately measure vitamin D metabolites using deuterated internal standards like ZK 168281-d4 supports research in multiple areas:
-
Clinical assessment of vitamin D status
-
Epidemiological studies on vitamin D deficiency
-
Pharmacokinetic investigations of vitamin D supplementation
-
Development of new vitamin D analogs
-
Understanding vitamin D metabolism in health and disease
Future Perspectives
As analytical techniques continue to advance, the importance of high-quality deuterated standards like ZK 168281-d4 will likely increase. Future directions may include:
-
Integration into automated high-throughput clinical testing platforms
-
Application in personalized medicine approaches to vitamin D supplementation
-
Use in novel point-of-care testing methods for vitamin D status
-
Incorporation into comprehensive metabolomic profiling techniques
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume